N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide
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Overview
Description
N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a quinoxaline ring and a benzenesulfonamide group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The trifluoromethoxy aniline derivative is then synthesized separately through nucleophilic aromatic substitution reactions. Finally, the quinoxaline and aniline derivatives are coupled under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide
- This compound analogs
- Other quinoxaline derivatives
Uniqueness
This compound stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
714948-88-6 |
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Molecular Formula |
C21H15F3N4O3S |
Molecular Weight |
460.4g/mol |
IUPAC Name |
N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O3S/c22-21(23,24)31-15-12-10-14(11-13-15)25-19-20(27-18-9-5-4-8-17(18)26-19)28-32(29,30)16-6-2-1-3-7-16/h1-13H,(H,25,26)(H,27,28) |
InChI Key |
QMOUCDQRNZRYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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